1-(Chloroacetyl)pyrrolidine
Overview
Description
1-(Chloroacetyl)pyrrolidine (CAP) is a synthetic compound that has been used as a reagent in organic synthesis since the late 1960s. CAP has a wide range of applications in the pharmaceutical industry and in scientific research, and is used in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and other chemicals. CAP has a unique structure that makes it an ideal reagent for the synthesis of complex molecules.
Scientific Research Applications
Pyrrolidines Synthesis and Applications : Pyrrolidines, including derivatives like "1-(Chloroacetyl)pyrrolidine," are used in medicine and industry, such as in dyes and agrochemicals. Their synthesis through [3+2] cycloaddition reactions has been explored, showing potential for analogous reactions with other nitroethene analogues (Żmigrodzka et al., 2022).
Synthesis of Specific Derivatives : The synthesis of "(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile" from L-proline has been described, showcasing the potential for cost-effective and mild reaction conditions in the production of pyrrolidine derivatives (Ma Yu-zhuo, 2010).
Role in Cinepazide Maleate Synthesis : "N-(2-Chloroacetyl)pyrrolidine" has been used in synthesizing Cinepazide Maleate, an important pharmaceutical compound. The process involves multiple steps, including reactions with chloroacetyl chloride (Jiang Peng-fei, 2012).
Intermediate for Dipeptidyl Peptidase IV Inhibitors : An alternative synthesis of "(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" was developed, which is crucial for preparing the DPP-IV inhibitor Vildagliptin (Singh et al., 2008).
Catalytic Asymmetric Synthesis : The versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a key step in enantioselective pyrrolidine synthesis, including chloroacetyl pyrrolidine derivatives, has been highlighted (Adrio & Carretero, 2019).
Improved Synthesis of Vildagliptin : The synthesis of Vildagliptin, a significant pharmaceutical compound, using "(S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile" has been improved, increasing yield and purity (Han Chun-min, 2015).
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with various biological targets, leading to different biological profiles .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine compounds can influence their biological activity .
Result of Action
Compounds containing the pyrrolidine ring have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOSLLBWWRKJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174111 | |
Record name | 1-(Chloroacetyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20266-00-6 | |
Record name | 2-Chloro-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20266-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloroacetyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloroacetyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloroacetyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(CHLOROACETYL)PYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E8TP2MLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the improved synthesis method for (S)-1-chloroacetyl-pyrrolidine-2-carboxamide described in the research paper?
A: The research paper [] outlines a novel method for synthesizing (S)-1-chloroacetyl-pyrrolidine-2-carboxamide. The key improvement lies in the introduction of an aqueous post-treatment process. This process enhances the purity of the final product by efficiently removing impurities. [] The result is a higher yield (over 95%) of the target compound with a purity reaching 96%. [] This advancement is significant because it offers a more efficient and cost-effective method for producing this important pharmaceutical intermediate, potentially leading to more economical drug production.
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